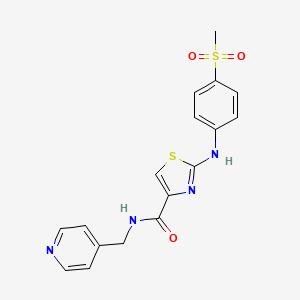

2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide

Description

The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a thiazole-based carboxamide derivative featuring two critical substituents:

- A 4-(methylsulfonyl)phenylamino group at the 2-position of the thiazole ring.

- A pyridin-4-ylmethyl group attached to the carboxamide nitrogen.

Synthesis: The compound is synthesized via coupling reactions involving substituted thiazole carboxylates and amines, as described in . Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates are hydrolyzed to intermediates, which are then coupled with amines using classic reagents (e.g., EDC/HOBt) to yield carboxamides .

Properties

IUPAC Name |

2-(4-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c1-26(23,24)14-4-2-13(3-5-14)20-17-21-15(11-25-17)16(22)19-10-12-6-8-18-9-7-12/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRIAQAGTDCONX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 320.38 g/mol. The structure includes a thiazole ring, a pyridine moiety, and a methylsulfonyl group, which are critical for its biological activity.

- Antitumor Activity : Thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups, such as the methylsulfonyl group in this compound, enhances its potency against tumor cells by affecting the electron density and stability of the molecule.

- Inhibition of Key Enzymes : Similar thiazole compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that thiazole derivatives may also exhibit neuroprotective properties by inhibiting pathways involved in neuroinflammation and neurodegeneration. This is particularly relevant in conditions such as Alzheimer's disease, where tau hyperphosphorylation plays a significant role .

Biological Activity Data

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole ring and the substituents on the phenyl ring significantly influence the biological activity of these compounds:

- The presence of a methylsulfonyl group at para position enhances cytotoxicity.

- Electron-withdrawing groups at specific positions on the phenyl ring improve binding affinity to target proteins.

- Substitutions on the pyridine ring can modulate solubility and bioavailability, impacting overall efficacy.

Case Studies

- Anticancer Activity : In a study evaluating various thiazole derivatives, it was found that compounds with similar structural features to our target compound exhibited potent activity against multiple cancer cell lines, suggesting that our compound may share similar mechanisms .

- Neurodegenerative Models : Research involving thiazole derivatives showed promising results in restoring cell viability in models of neurodegeneration induced by hyperphosphorylated tau proteins, indicating potential therapeutic applications for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazole Carboxamides with Heterocyclic Substituents

Compound 11b ()

- Structure : 1-(4-Methoxyphenyl)-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide.

- Molecular Weight: Not explicitly stated, but estimated ~340–360 g/mol.

- Key Differences : Replaces the thiazole-4-carboxamide scaffold with a pyridazine ring. The methoxy group is less electron-withdrawing than methylsulfonyl.

- Properties : Melting point = 237°C; lower steric bulk may reduce target affinity compared to the methylsulfonyl group in the target compound .

Compound 7d ()

- Structure : 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide.

- Molecular Weight : 465.94 g/mol.

- Key Differences : Incorporates a bromo-pyrazolyl group and trifluoroethyl chain. The trifluoroethyl group increases hydrophobicity and metabolic stability.

- Activity : Insecticidal lead with enhanced potency due to halogenated substituents .

Sulfonamide-Containing Analogues

Compound

- Structure: 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide.

- Key Differences : Features a butanamide linker instead of a direct thiazole-carboxamide bond. The extended chain may reduce rigidity and target binding.

- Properties: No biological data reported, but the sulfonamide group aligns with the target compound’s methylsulfonyl moiety .

Compound

- Structure: N-(2-ethylphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide.

- Molecular Weight : 415.5 g/mol.

- Key Differences : Replaces the carboxamide with an acetamide group and adds an ethylphenyl chain. The acetamide may reduce hydrogen-bonding capacity compared to the carboxamide in the target compound.

Substituted Phenyl Analogues

Compound

- Structure: 2-((4-(difluoromethoxy)phenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide.

- Molecular Weight : 421.4 g/mol.

- Key Differences : Difluoromethoxy and dimethoxy groups introduce steric and electronic variations. Fluorine atoms enhance metabolic stability but reduce electron-withdrawing effects compared to methylsulfonyl.

- Properties: No activity data, but the dimethoxy group may improve solubility .

Critical Analysis of Structural and Functional Differences

- Solubility : The pyridinylmethyl group in the target compound may improve aqueous solubility compared to lipophilic substituents like trifluoroethyl (7d) or ethylphenyl () .

- Bioactivity : Halogenated analogues (e.g., 7d) show insecticidal activity, while the target compound’s lack of halogens suggests a different therapeutic focus, possibly kinase inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including:

- Condensation : Reacting substituted thiazole intermediates with 4-(methylsulfonyl)aniline and pyridin-4-ylmethylamine using coupling agents like EDCI/HOBt under inert conditions .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization (solvents: ethanol/water) ensure >95% purity .

- Key Parameters : Control pH (6.5–7.5) and temperature (40–60°C) to minimize side reactions .

Q. How can structural integrity and purity of the compound be validated post-synthesis?

- Methodological Answer : Use complementary analytical techniques:

- NMR Spectroscopy : Confirm substituent positions via and NMR (e.g., sulfonyl protons at δ 3.2–3.5 ppm, pyridyl protons at δ 8.2–8.6 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 433.1) .

- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

- Methodological Answer : Follow systematic validation:

- Replicate Assays : Perform dose-response curves (e.g., IC₅₀ in cancer cell lines) with triplicate measurements to confirm reproducibility .

- Check Compound Stability : Use LC-MS to detect degradation products in cell culture media over 24–48 hours .

- Control for Solvent Effects : Compare DMSO vs. aqueous solubility impacts on activity .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer : Address rapid clearance and bioavailability:

- Prodrug Design : Introduce ester or phosphate groups to enhance solubility (e.g., replace methylsulfonyl with hydrophilic substituents) .

- Metabolic Stability : Use liver microsomal assays to identify metabolic hotspots (e.g., thiazole ring oxidation) and modify labile sites .

- Formulation : Test nanoparticle encapsulation or cyclodextrin complexes to improve plasma half-life .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer :

- Core Modifications : Compare analogues with varying sulfonyl (e.g., –SO₂Me vs. –SO₂Ph) or pyridyl substituents (e.g., 4-pyridyl vs. 3-pyridyl) to assess potency shifts .

- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or imidazole to evaluate binding affinity changes .

- Data Correlation : Use computational tools (e.g., molecular docking) to link substituent electronegativity with target (e.g., kinase) binding energy .

Experimental Design & Data Analysis

Q. What experimental controls are critical for assessing the compound’s mechanism of action?

- Methodological Answer :

- Negative Controls : Use inactive analogues (e.g., methylsulfonyl replaced with hydrogen) to isolate target-specific effects .

- Pathway Inhibition : Combine with known inhibitors (e.g., staurosporine for kinases) to confirm on-target activity .

- Gene Knockdown : Apply siRNA against putative targets (e.g., EGFR or PI3K) to validate dependency .

Q. How should researchers analyze conflicting cytotoxicity data between 2D vs. 3D cell models?

- Methodological Answer :

- Model-Specific Factors : Compare drug penetration in 3D spheroids vs. monolayer cultures using fluorescent tracers .

- Microenvironment Adjustments : Test hypoxia (1% O₂) or ECM interactions (collagen matrices) to mimic in vivo resistance .

- Data Normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) for both models to reduce variability .

Synthesis Troubleshooting

Q. How can low yields during the final coupling step be mitigated?

- Methodological Answer :

- Catalyst Optimization : Replace EDCI with DCC or HATU to enhance coupling efficiency .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve amine reactivity .

- Intermediate Stability : Protect labile groups (e.g., Boc for amines) before coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.